Ethyl nitrate
Overview
Description
Synthesis Analysis
The synthesis of ethyl nitrate typically involves the nitration of ethanol. Bayat and Esmailmarandi (2016) investigated the synthesis of 2-[butyl(nitro)amino]ethyl nitrate using various nitrating agents, finding N-nitropyridinium nitrate as an efficient nitrating agent due to its short reaction time, ease of handling, one-step reaction process, and good yield, achieving a 75% yield higher than other methods. The product's purity was confirmed through HPLC analysis, IR, and 1H NMR spectroscopy (Bayat & Esmailmarandi, 2016).
Scientific Research Applications
Marine Source and Atmospheric Impact Ethyl nitrate, along with methyl nitrate, is found to be a significant component of the “odd nitrogen” reservoir and plays a crucial role in regulating tropospheric ozone levels in remote marine regions. Studies have provided direct evidence for an oceanic source of ethyl nitrate, particularly in equatorial surface waters. This discovery is vital for understanding the atmospheric alkyl nitrate budget and its environmental implications (Chuck, Turner, & Liss, 2002).
Gastric Production and Physiological Impact In the human stomach, ethyl nitrate is produced from dietary nitrate and ethanol, releasing nitric oxide at physiological pH. This process can potentially impact gastric motility and overall gastrointestinal welfare. The production of ethyl nitrate in the gastric lumen suggests its role as a nitric oxide carrier with systemic effects (Rocha et al., 2015).
Plant Growth and Ethylene Activity Research has highlighted the use of silver nitrate, which is closely related to ethyl nitrate, as an effective inhibitor of ethylene action in plant tissue culture. It plays a crucial role in modulating plant growth, development, and morphogenesis both in vivo and in vitro. This application is significant in the fields of micro-propagation, somatic embryogenesis, and fruit ripening (Kumar, Parvatam, & Ravishankar, 2009).
Antibacterial and Antiproliferative Activity Ethyl ammonium nitrate, a derivative of ethyl nitrate, has been used as a catalyst in the synthesis of α-aminophosphonate derivatives. These compounds exhibit potent antibacterial properties against pathogenic microorganisms and show promising antiproliferative activity against human cell lines, indicating their potential in medicinal chemistry (Dake et al., 2011).
Role in Atmospheric Chemistry Studies on atmospheric methyl, ethyl, and propyl nitrate chemistry reveal the significance of these compounds as components of tropospheric reactive nitrogen, serving as reservoirs for nitrogen oxides. Ethyl nitrate, although having a smaller global impact compared to methyl nitrate, contributes to the NOx reservoir in the marine troposphere. Understanding its role is crucial for predicting atmospheric chemistry changes due to varying NOx emissions (Fisher et al., 2018).
Influence on Nitrogen and Sulfur Assimilation in Plants Ethyl nitrate has been shown to influence nitrogen and sulfur assimilation in mustard plants, leading to enhanced photosynthetic responses. This research highlights the potential of ethyl nitrate in improving plant growth and productivity through its impact on essential nutrient assimilation (Iqbal et al., 2012).
Electrocatalytic Reduction in Waste Water The electrochemical characteristics of ethyl nitrate derivatives have been studied for their ability to catalyze the reduction of nitrate and nitrite in wastewater. This research suggests potential applications of ethyl nitrate in environmental remediation and waste water treatment (Long et al., 2003).
properties
IUPAC Name |
ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUEBSJWINEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Record name | ETHYL NITRATE | |
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DSSTOX Substance ID |
DTXSID0060806 | |
Record name | Ethyl nitrate | |
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Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB] | |
Record name | ETHYL NITRATE | |
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Record name | Ethyl nitrate | |
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Boiling Point |
87.2 °C @ 762 mm Hg | |
Record name | ETHYL NITRATE | |
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Flash Point |
50 °F (NFPA, 2010), 50 °F (closed cup) | |
Record name | ETHYL NITRATE | |
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Record name | ETHYL NITRATE | |
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Solubility |
Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether | |
Record name | ETHYL NITRATE | |
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Density |
1.1084 @ 20 °C/4 °C | |
Record name | ETHYL NITRATE | |
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Vapor Density |
3.1 (Air= 1) | |
Record name | ETHYL NITRATE | |
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Vapor Pressure |
64.0 [mmHg], 64.0 mm Hg @ 25 °C | |
Record name | Ethyl nitrate | |
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Product Name |
Ethyl nitrate | |
Color/Form |
Colorless liquid | |
CAS RN |
625-58-1 | |
Record name | ETHYL NITRATE | |
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Record name | Ethyl nitrate | |
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Record name | Ethyl nitrate | |
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Record name | Ethyl nitrate | |
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Record name | ETHYL NITRATE | |
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Record name | ETHYL NITRATE | |
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Melting Point |
-94.6 °C | |
Record name | ETHYL NITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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